Positional Isomerism and Structural Uniqueness for Targeted SAR Studies
The compound is a specific positional isomer of a chloro- and methylsulfonylamino-substituted benzoic acid. Its regioisomers, such as 2-chloro-4-[(methylsulfonyl)amino]benzoic acid (CAS 158579-73-8) and 5-chloro-2-[(methylsulfonyl)amino]benzoic acid (CAS 89979-12-4), have the same molecular formula (C8H8ClNO4S) and mass (249.67 g/mol) but differ in the substitution pattern on the aromatic ring [1][2]. This difference is absolute, and the physical and chemical properties arising from it are not interchangeable. For a scientist conducting a SAR study, obtaining the correct 2-chloro-5-substituted isomer is critical for interpreting results and ensuring data integrity.
| Evidence Dimension | Positional isomerism (substitution pattern) |
|---|---|
| Target Compound Data | 2-chloro-5-[(methylsulfonyl)amino]benzoic acid |
| Comparator Or Baseline | 2-chloro-4-[(methylsulfonyl)amino]benzoic acid and 5-chloro-2-[(methylsulfonyl)amino]benzoic acid |
| Quantified Difference | Different chemical structure (unique CAS number: 450368-37-3) |
| Conditions | Structural comparison based on vendor catalogs and chemical databases |
Why This Matters
For SAR studies, the exact substitution pattern is the sole determinant of the resulting molecular interaction profile, and substitution with an isomer invalidates the experiment.
- [1] CIRS Group. (n.d.). 5-Chloro-2-(Methylsulfonamido)benzoic Acid (CAS 89979-12-4). View Source
- [2] ChemSrc. (n.d.). 5-Chloro-2-(Methylsulfonamido)benzoic Acid (CAS 89979-12-4). View Source
